molecular formula C15H17BF3NO2 B13064194 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole

Cat. No.: B13064194
M. Wt: 311.11 g/mol
InChI Key: YEAXKNTZVKQQFF-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole is a complex organic compound that features both boron and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole typically involves the formation of the indole core followed by the introduction of the boron and fluorine substituents. One common method includes the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole exerts its effects depends on its specific application. In organic synthesis, the boron atom can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its indole and trifluoromethyl groups, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole is unique due to the presence of both boron and fluorine atoms, which impart distinct reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry for the development of drug candidates.

Properties

Molecular Formula

C15H17BF3NO2

Molecular Weight

311.11 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-6-5-10(15(17,18)19)12-9(11)7-8-20-12/h5-8,20H,1-4H3

InChI Key

YEAXKNTZVKQQFF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(F)(F)F

Origin of Product

United States

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